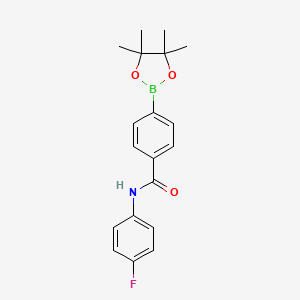

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core substituted with a 4-fluorophenylamine group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorophenyl group may enhance metabolic stability and target binding in medicinal chemistry applications .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)22-16-11-9-15(21)10-12-16/h5-12H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMYIZNECCEWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the coupling of a 4-fluorophenylamine with a boronic acid derivative. The reaction is often carried out under palladium-catalyzed conditions, which facilitate the formation of the carbon-nitrogen bond. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of probes for biological imaging.

Industry: The compound can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives functionalized with boronate esters. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues

Physicochemical Properties

- 4-tert-Butyl-N-[4-(boronate)phenyl]benzamide: Solid at room temperature; used in hydrophobic interactions .

- Spectral Data :

- IR spectra of benzamide derivatives show characteristic C=O stretches (~1663–1682 cm⁻¹) and B-O vibrations (~1340–1370 cm⁻¹) .

- $ ^1\text{H-NMR} $: Aromatic protons of the 4-fluorophenyl group resonate at δ ~7.0–7.5 ppm, distinct from tert-butyl (δ ~1.3 ppm) or trifluoromethyl (δ ~7.8 ppm) substituents .

Biological Activity

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, with the CAS number 2414867-65-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action and relevant case studies.

- Molecular Formula : C19H21BFNO3

- Molecular Weight : 341.18 g/mol

- IUPAC Name : this compound

- Structure : The compound contains a fluorophenyl group and a dioxaborolane moiety which are crucial for its biological activity.

This compound is primarily studied for its inhibitory effects on various kinases. Kinases are enzymes that play a significant role in cellular signaling pathways and are often implicated in cancer and other diseases.

Inhibition of Kinases

Recent studies have highlighted the compound's potential as a GSK-3β inhibitor. GSK-3β is involved in regulating numerous cellular processes including metabolism and cell proliferation. The compound exhibits competitive inhibition with an IC50 value reported at approximately 8 nM .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| GSK-3β Inhibition | Competitive inhibitor with IC50 = 8 nM |

| ROCK-1 Inhibition | Exhibits additional inhibitory effects on ROCK-1 kinase |

| Anti-inflammatory Effects | Reduces levels of NO and IL-6 in BV-2 microglial cells |

| Cytotoxicity | Shows selective cytotoxicity at concentrations above 10 µM |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- GSK-3β Inhibition Study :

- Anti-inflammatory Activity :

- Comparative Studies with Other Compounds :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.